Methyl 5-amino-2-chlorobenzoate
Overview
Description
Methyl 5-amino-2-chlorobenzoate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinetic and Reaction Studies
- Kinetics of Reactions Involving Analogous Compounds : The study of reactions involving compounds similar to Methyl 5-amino-2-chlorobenzoate, such as 2-amino-5-chlorobenzophenone, has provided insights into the kinetics and mechanisms of complex reactions. This research is valuable for understanding the behavior of this compound in various chemical environments (Nudelman & Waisbaum, 1997).
Synthesis and Derivative Formation
- Development of Novel Compounds : Research has shown the utility of this compound in the synthesis of novel compounds, such as 3-amidebenzamide derivatives, which have been evaluated for their anti-tumor activities. This application highlights the potential of this compound in pharmaceutical research (Li, 2014).
Pharmaceutical Research
- Anti-inflammatory and Antimalarial Activities : Studies have demonstrated the use of this compound derivatives in developing compounds with significant anti-inflammatory and antimalarial activities. This underscores the compound's importance in the creation of new therapeutic agents (Osarodion, 2020); (Werbel et al., 1986).
Chemical Reactivity and Properties
- Reactivity with Various Agents : Research into the reactivity of this compound analogues, such as Methyl 2,5-dichlorobenzoate, with different agents like trimethylstannyl anions, has provided insights into the chemical behavior and potential applications of this compound in various chemical reactions (Montañez et al., 2010).
Material Science and Optoelectronics
- Application in Nonlinear Optical Materials : The compound has been studied for its potential use in nonlinear optical materials, which are critical for optoelectronics device applications. This aspect of research opens up possibilities for its use in advanced technological applications (Babu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-amino-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNPBOFVHYOPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409457 | |
Record name | methyl 5-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42122-75-8 | |
Record name | methyl 5-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-Amino-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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